1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone
Description
The compound 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone (referred to as the target compound) is a pyridoindole-based methanone derivative with a tetrazole-substituted phenyl ring. Its molecular formula is C₂₀H₁₇FN₆O₂, and its molecular weight is 392.39 . The compound is synthesized via coupling reactions involving pyridoindole precursors and carboxylic acid derivatives, followed by purification using preparative HPLC or chiral separation techniques .
Properties
Molecular Formula |
C19H16N6O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H16N6O/c26-19(13-5-7-14(8-6-13)25-12-20-22-23-25)24-10-9-18-16(11-24)15-3-1-2-4-17(15)21-18/h1-8,12,21H,9-11H2 |
InChI Key |
PWKCGSKBFBIMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)N5C=NN=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridoindole Core: This step involves the cyclization of an appropriate precursor, such as a substituted phenylhydrazine, with a ketone or aldehyde under acidic conditions to form the pyridoindole core.
Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via a cycloaddition reaction between an azide and a nitrile group, often facilitated by a catalyst such as copper(I) iodide.
Final Coupling: The final step involves coupling the pyridoindole core with the tetrazole-substituted phenyl group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, where nucleophiles such as amines or thiols replace the tetrazole group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease and various cancers
Mechanism of Action
The mechanism of action of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of neurodegenerative diseases, it may inhibit the aggregation of tau proteins, thereby preventing the formation of neurofibrillary tangles . In cancer, it may interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of pyridoindole-methanone derivatives, which exhibit structural diversity in their substituents and biological activities. Below is a detailed comparison with structurally and functionally related compounds:
Key Observations :
Substituent Impact on Bioactivity :
- Trifluoromethylpyrazole derivatives (e.g., compounds 33 , 13 , 30 ) exhibit enhanced lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group, which may improve target binding .
- The tetrazole group in the target compound offers hydrogen-bonding capabilities similar to carboxylic acids but with improved resistance to enzymatic degradation .
Synthetic Accessibility: Yields for trifluoromethylpyrazole derivatives range from 22% to 50%, depending on purification methods (e.g., silica gel chromatography vs. chiral HPLC) .
Spectral Consistency :
- All compounds show HRMS data within 0.0005–0.0010 Da of theoretical values, confirming structural integrity .
Table 2: Metabolic and Stability Comparison
Key Observations :
Biological Activity
Overview
1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indol-2-yl[4-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a pyridoindole core and a tetrazole moiety, which are known to enhance various pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A pyridoindole scaffold
- A tetrazole substituent that may contribute to its biological activity
Anticancer Activity
Research has indicated that compounds containing the pyridoindole and tetrazole moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including:
- HepG2 (human liver carcinoma)
- MCF-7 (human breast adenocarcinoma)
In one study, the cytotoxicity of related compounds was evaluated using the MTT assay, demonstrating that certain derivatives led to a substantial decrease in cell viability at concentrations as low as 25 µM .
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| 7a | CCRF-CEM | 25 | 0 |
| 7d | CCRF-CEM | 25 | ~10 |
| - | MCF-7 | 50 | ~34 |
Antimicrobial Activity
The incorporation of the tetrazole moiety into compounds has been linked to enhanced antimicrobial activity. Studies have shown that derivatives exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .
The mechanism by which these compounds exert their biological effects is believed to involve interaction with specific molecular targets within cells. The indole structure is known to modulate various receptors and enzymes, potentially leading to altered cellular processes. For example:
- Inhibition of Enzymes : Related compounds have shown inhibition of phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.
Structure-Activity Relationship (SAR)
Research on SAR indicates that electron-withdrawing groups at certain positions on the tetrazole enhance potency. Compounds with para-substituents tend to exhibit better biological activity compared to those with ortho or meta substitutions .
Toxicity Studies
Toxicity assessments on animal models have indicated that certain derivatives are non-toxic at doses up to 100 mg/kg over a period of 28 days, suggesting a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
